An In-depth Technical Guide to the Chemical Properties of (2-Aminopyrimidin-4-yl)methanol
An In-depth Technical Guide to the Chemical Properties of (2-Aminopyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (2-Aminopyrimidin-4-yl)methanol. The information is curated for researchers and professionals in drug discovery and development, with a focus on providing practical data and experimental context.
Core Chemical Properties
(2-Aminopyrimidin-4-yl)methanol is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydroxymethyl group. This structure is a common scaffold in medicinal chemistry, offering multiple points for further functionalization.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O | [1][2] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 2164-67-2 | [2] |
| IUPAC Name | (2-aminopyrimidin-4-yl)methanol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 145 °C | [3] |
| Boiling Point | Not experimentally determined | |
| Purity | Typically ≥98% | [1][2] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][4] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of (2-Aminopyrimidin-4-yl)methanol. While a complete set of publicly available spectra for this specific molecule is limited, data from analogous compounds and general knowledge of aminopyrimidine structures allow for a reliable prediction of its spectral features.
1.2.1. 1H and 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The expected chemical shifts for (2-Aminopyrimidin-4-yl)methanol in DMSO-d₆ are presented below. These are based on the analysis of the closely related analogue, (2-aminopyridin-4-yl)methanol, and known substituent effects on the pyrimidine ring.
| 1H NMR (DMSO-d₆) | 13C NMR (DMSO-d₆) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~8.2 (d, 1H, H-6) | ~165.0 (C-2) |
| ~6.7 (d, 1H, H-5) | ~163.0 (C-4) |
| ~6.5 (br s, 2H, -NH₂) | ~158.0 (C-6) |
| ~5.3 (t, 1H, -OH) | ~108.0 (C-5) |
| ~4.4 (d, 2H, -CH₂-) | ~62.0 (-CH₂OH) |
1.2.2. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for (2-Aminopyrimidin-4-yl)methanol are listed below.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 | N-H stretching (amino group), O-H stretching (hydroxyl group) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic -CH₂-) |
| 1650-1600 | C=N and C=C stretching (pyrimidine ring) |
| 1640-1560 | N-H bending (amino group) |
| 1400-1300 | O-H bending (hydroxyl group) |
| 1250-1000 | C-N and C-O stretching |
1.2.3. Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (2-Aminopyrimidin-4-yl)methanol, the molecular ion peak [M]⁺ would be expected at m/z 125. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or rearrangements of the pyrimidine ring.
| m/z | Possible Fragment |
| 125 | [M]⁺ |
| 108 | [M - NH₃]⁺ |
| 94 | [M - CH₂OH]⁺ |
| 79 | [C₄H₃N₂]⁺ |
Experimental Protocols
This section provides a detailed, albeit generalized, protocol for the synthesis and purification of (2-Aminopyrimidin-4-yl)methanol, based on established methods for analogous compounds.
Synthesis of (2-Aminopyrimidin-4-yl)methanol
A common route for the synthesis of (2-Aminopyrimidin-4-yl)methanol involves the reduction of a corresponding ester, such as methyl 2-aminopyrimidine-4-carboxylate. The following protocol is adapted from the synthesis of a similar pyridine derivative and should be optimized for the pyrimidine system.[5]
Materials:
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Methyl 2-aminopyrimidine-4-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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Benzene (or a suitable alternative for recrystallization)
Procedure:
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In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve lithium aluminum hydride in anhydrous THF.
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Slowly add a solution of methyl 2-aminopyrimidine-4-carboxylate in anhydrous THF to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for approximately 3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude (2-Aminopyrimidin-4-yl)methanol can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., benzene, ethanol, or an ethanol/water mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which should induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
The following diagram illustrates a general workflow for the synthesis and purification of (2-Aminopyrimidin-4-yl)methanol.
Biological Relevance and Signaling Pathways
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component in numerous biologically active molecules. Derivatives of 2-aminopyrimidine have been reported to modulate various signaling pathways, making them attractive starting points for drug discovery programs.
Inhibition of Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Several studies have identified 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway.[5] These compounds can interfere with the pathway at different levels, ultimately leading to the degradation of β-catenin and the downregulation of Wnt target genes.
The diagram below illustrates a simplified canonical Wnt signaling pathway and highlights the point of action for many small molecule inhibitors.
Inhibition of Polo-Like Kinase 4 (PLK4)
Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The aminopyrimidine core has been utilized in the design of potent and selective PLK4 inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing its catalytic activity and leading to defects in cell division and apoptosis in cancer cells.
The following diagram depicts the central role of PLK4 in centriole duplication and how its inhibition can impact cancer cells.
Conclusion
(2-Aminopyrimidin-4-yl)methanol is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its chemical properties, characterized by the presence of reactive amino and hydroxyl groups on a pyrimidine core, make it a versatile starting material for medicinal chemists. The demonstrated activity of 2-aminopyrimidine derivatives as inhibitors of key signaling pathways, such as Wnt and PLK4, underscores the potential of this scaffold in the development of novel therapeutics for cancer and other diseases. Further research into the specific biological activities of (2-Aminopyrimidin-4-yl)methanol and its derivatives is warranted to fully explore its therapeutic potential.
